3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione
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Overview
Description
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is a heterocyclic compound that features both piperazine and piperidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione involves its interaction with specific molecular targets. The piperazine moiety is known to enhance bioactivity by interacting with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)propanamides: These compounds share a similar piperazine moiety and exhibit potent biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is unique due to its specific combination of piperazine and piperidinedione moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H19N3O2/c19-14-6-5-13(15(20)17-14)11-1-3-12(4-2-11)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20) |
InChI Key |
WOULORBKOHBDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
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